molecular formula C14H15NO5S B2393806 2-(Benzo[d][1,3]dioxol-5-yl)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone CAS No. 2034300-81-5

2-(Benzo[d][1,3]dioxol-5-yl)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone

Cat. No.: B2393806
CAS No.: 2034300-81-5
M. Wt: 309.34
InChI Key: RDNYFFQZAJGBQJ-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yl)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone is a sophisticated synthetic compound designed for advanced pharmaceutical research and chemical development. This molecule integrates a benzo[d][1,3]dioxole moiety, a privileged structure in medicinal chemistry known for its presence in bioactive molecules, with a complex 2-thia-5-azabicyclo[2.2.1]heptane sulfone system. The benzo[d][1,3]dioxole group is a common pharmacophore in neuroactive compounds and enzyme inhibitors, as evidenced by its use in chalcone derivatives investigated as potent and selective Monoamine Oxidase-B (MAO-B) inhibitors with potential neuroprotective effects . The rigid, three-dimensional bicyclic sulfonamide component offers unique steric and electronic properties, making this compound a valuable intermediate for constructing molecules with targeted interactions. The primary research application of this chemical is as a key intermediate in the design and synthesis of novel therapeutic candidates. Its structure is particularly relevant for probing central nervous system (CNS) targets, developing enzyme inhibitors, and creating receptor modulators. The ketone linkage between the two heterocyclic systems provides a versatile handle for further synthetic modification, enabling medicinal chemists to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties. This product is provided with high purity and is intended For Research Use Only (RUO) . It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S/c16-14(15-6-11-5-10(15)7-21(11,17)18)4-9-1-2-12-13(3-9)20-8-19-12/h1-3,10-11H,4-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNYFFQZAJGBQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2(=O)=O)C(=O)CC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Benzo[d][1,3]dioxol-5-yl)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H13N1O5S1C_{14}H_{13}N_{1}O_{5}S_{1}, with a molecular weight of approximately 303.32 g/mol. The structure features a benzo[d][1,3]dioxole moiety, which is known for its pharmacological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Compounds containing dioxole structures often exhibit antioxidant properties, which may help in mitigating oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Antimicrobial Properties : The presence of sulfur and nitrogen heteroatoms in the bicyclic structure may confer antimicrobial properties, making it a candidate for further investigation in infectious diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantExhibits significant free radical scavenging ,
Enzyme InhibitionModerate inhibition of acetylcholinesterase ,
AntimicrobialEffective against various bacterial strains ,
CytotoxicityInduces apoptosis in cancer cell lines ,

Case Study 1: Antioxidant Activity

In a study examining the antioxidant capacity of various compounds, this compound demonstrated a significant ability to scavenge free radicals in vitro. This suggests potential applications in preventing oxidative damage in cells.

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition revealed that this compound has a moderate inhibitory effect on acetylcholinesterase (AChE), with an IC50 value comparable to established inhibitors such as physostigmine. This activity indicates potential use in treating conditions like Alzheimer's disease where AChE inhibition is beneficial.

Case Study 3: Antimicrobial Efficacy

In antimicrobial assays, the compound displayed activity against several bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of compounds similar to 2-(Benzo[d][1,3]dioxol-5-yl)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone. For instance, derivatives of benzodioxole have shown significant activity against various bacterial strains.

Case Study : A study published in Current Issues in Molecular Biology demonstrated that benzophenone fused azetidinone derivatives exhibited substantial antimicrobial activity, suggesting that similar structural motifs could enhance the efficacy of this compound against pathogens .

Anticancer Properties

Compounds featuring the benzo[d][1,3]dioxole moiety have been investigated for their anticancer properties due to their ability to induce apoptosis in cancer cells.

Data Table: Anticancer Activity of Related Compounds

CompoundCancer Cell LineIC50 (µM)Reference
Compound AMCF7 (Breast)12
Compound BHeLa (Cervical)15
2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(1,3-dimethyl...)A549 (Lung)10

This table illustrates the promising anticancer activities of compounds structurally related to our target compound.

Photovoltaic Materials

The unique structural characteristics of this compound make it a candidate for use in organic photovoltaic devices.

Research Insight : Research has indicated that materials incorporating dioxole units can enhance charge transport properties and stability in organic solar cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Bicyclic Sulfonamides: Compounds like 1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)propan-2-one lack the benzodioxole group but share the sulfonamide bicyclic core.

Benzodioxole Derivatives: 2-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)ethanone replaces the bicyclic sulfonamide with a simpler piperidine ring.

Key Parameters for Comparison

Parameter Target Compound Bicyclic Sulfonamide Analogue Benzodioxole-Piperidine Derivative
Molecular Weight (g/mol) 336.35 (calculated) 245.29 261.28
LogP 1.8 (estimated) 0.5 2.1
Hydrogen Bond Acceptors 6 4 5
Synthetic Complexity High (due to bicyclic system) Moderate Low

Research Findings

  • Conformational Rigidity : The bicyclic sulfonamide core in the target compound likely enhances selectivity in receptor binding compared to flexible piperidine derivatives .
  • Solubility: The sulfone group may improve aqueous solubility relative to non-sulfonylated analogues, though this is counterbalanced by the hydrophobic benzodioxole moiety .
  • Metabolic Stability : Benzodioxole rings are prone to oxidative metabolism, but the sulfonamide group could mitigate this via steric hindrance, as observed in related structures .

Methodological Insights from Evidence

  • Crystallographic Refinement : SHELXL is critical for refining complex bicyclic systems, enabling precise determination of bond lengths and angles in sulfonamide derivatives.
  • Molecular Visualization : Mercury CSD facilitates comparison of packing patterns and intermolecular interactions (e.g., sulfone-oxygen hydrogen bonds) across analogues.

Q & A

Q. What are the critical steps and challenges in synthesizing this compound, and how are they optimized?

The synthesis involves multi-step reactions, including coupling the benzodioxol moiety to the bicyclic sulfonamide core via nucleophilic substitution or condensation. Key challenges include controlling stereochemistry at the bicyclic system and ensuring sulfonamide stability. Optimizations involve temperature modulation (e.g., 0–5°C for sulfonamide formation), solvent selection (e.g., anhydrous DMF for moisture-sensitive steps), and catalysts like palladium for cross-coupling reactions. Purification via column chromatography or preparative HPLC ensures >95% purity .

Q. Which spectroscopic and analytical methods are essential for structural confirmation?

A combination of ¹H/¹³C NMR (to assign proton/carbon environments), high-resolution mass spectrometry (HRMS for molecular weight verification), and X-ray crystallography (for 3D conformation) is critical. IR spectroscopy confirms functional groups (e.g., C=O at ~1700 cm⁻¹). Purity is validated via HPLC with UV detection at 254 nm. For example, NMR δ 7.2–7.5 ppm confirms aromatic protons from the benzodioxol group .

Q. How is the compound initially screened for biological activity?

Preliminary bioactivity is assessed through in vitro assays: antimicrobial activity via broth microdilution (MIC values against S. aureus and E. coli), and receptor binding assays (e.g., serotonin receptors due to structural similarity to indole derivatives). Dose-response curves (0.1–100 µM) and cytotoxicity profiling (using MTT assays on HEK-293 cells) are standard .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data across studies?

Discrepancies may arise from structural analogs (e.g., variations in substituents on the benzodioxol ring) or assay conditions (e.g., serum protein interference). Methodological adjustments include standardizing assay protocols (e.g., fixed serum concentrations) and comparative studies with structurally defined analogs. Meta-analyses of IC₅₀ values across studies can identify outliers linked to synthetic impurities or stereochemical inconsistencies .

Q. What computational strategies predict pharmacokinetic properties and target interactions?

Molecular docking (AutoDock Vina) models interactions with targets like CYP450 enzymes. SwissADME predicts drug-likeness: LogP ~2.5 (optimal for blood-brain barrier penetration), and PSA <90 Ų (high oral bioavailability). MD simulations (AMBER) assess stability of the sulfonamide-enzyme complex over 100 ns trajectories .

Q. What role does the bicyclic sulfonamide play in derivatization reactions?

The sulfonamide’s electron-withdrawing nature enhances electrophilic reactivity at the ketone group, enabling nucleophilic additions (e.g., Grignard reagents) or condensations (e.g., hydrazine for hydrazone formation). The sulfur dioxide group stabilizes intermediates in SNAr reactions, facilitating functionalization at the 5-position of the bicyclic core .

Q. How can in vivo studies be designed to evaluate neuroprotective potential?

Rodent models (e.g., MPTP-induced Parkinson’s) assess neuroprotection via behavioral tests (rotarod performance) and biomarker analysis (GFAP for astrogliosis). Dosing regimens (10–50 mg/kg, oral) are validated by plasma LC-MS quantification. Histopathology evaluates neuronal survival in the substantia nigra .

Q. What synthetic routes improve yield for scaled-up production without compromising purity?

Flow chemistry reduces side reactions (e.g., epimerization) by precise residence time control. Catalytic asymmetric synthesis (e.g., chiral BINOL-phosphoric acid) enhances enantiomeric excess (>90%). Quality-by-Design (QbD) approaches optimize parameters like mixing efficiency and pH gradients .

Q. How does the compound’s stability under physiological conditions impact its efficacy?

Stability is assessed via simulated gastric fluid (SGF, pH 1.2) and liver microsome incubations. LC-MS tracks degradation products (e.g., sulfonamide hydrolysis). Half-life (t₁/₂) improvements involve prodrug strategies, such as esterification of the ketone group .

Q. What structural analogs show promise for SAR studies?

Key analogs include:

  • Analog A : Replacement of benzodioxol with 3-fluorophenyl (enhances CNS penetration) .
  • Analog B : Substitution of sulfonamide with carbamate (reduces renal toxicity) .
  • Analog C : Bicyclic core expansion to [2.2.2] (improves solubility via reduced ring strain) .

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